molecular formula C16H10Cl2N2O B1622048 1-(2,6-Dichlorobenzoyl)-2-phenyl-1H-imidazole CAS No. 88122-17-2

1-(2,6-Dichlorobenzoyl)-2-phenyl-1H-imidazole

Cat. No. B1622048
CAS RN: 88122-17-2
M. Wt: 317.2 g/mol
InChI Key: JGUXXFPMOABQHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04436892

Procedure details

173 g of 2-phenylimidazole are dissolved in 600 ml of tetrahydrofuran. To this solution are added dropwise at boiling temperature 129.4 g of 2,6-dichlorobenzoyl chloride, dissolved in 400 ml of tetrahydrofuran, and the mixture is refluxed for 1 hour. The phenylimidazole hydrochloride which precipitates is separated at room temperature by vacuum filtration. The solvent of the filtrate is subsequently removed in the rotary evaporator, and the residue is recrystallised from 600 ml of acetonitrile. The yield after filtration with suction, washing with acetonitrile and drying is 153 g (80.4% of theory) of the product, m.p. 116°-117° C. There are obtained by concentrating the mother liquor by evaporation a further 22.3 g (11.7% of theory) of the product, m.p. 110°-114° C. For the analysis, 3.0 g of the compound are recrystallised from 5 ml of acetonitrile, washed with acetonitrile and dried at 60° C. in vacuo; yield: 2.6 g, m.p. 117°-118° C.
Quantity
173 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[NH:8][CH:9]=[CH:10][N:11]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Cl:12][C:13]1[CH:21]=[CH:20][CH:19]=[C:18]([Cl:22])[C:14]=1[C:15](Cl)=[O:16]>O1CCCC1>[Cl:12][C:13]1[CH:21]=[CH:20][CH:19]=[C:18]([Cl:22])[C:14]=1[C:15]([N:11]1[CH:10]=[CH:9][N:8]=[C:7]1[C:1]1[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1)=[O:16]

Inputs

Step One
Name
Quantity
173 g
Type
reactant
Smiles
C1(=CC=CC=C1)C=1NC=CN1
Name
Quantity
600 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=O)Cl)C(=CC=C1)Cl
Step Three
Name
Quantity
400 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The phenylimidazole hydrochloride which precipitates
CUSTOM
Type
CUSTOM
Details
is separated at room temperature by vacuum filtration
CUSTOM
Type
CUSTOM
Details
The solvent of the filtrate is subsequently removed in the rotary evaporator
CUSTOM
Type
CUSTOM
Details
the residue is recrystallised from 600 ml of acetonitrile
CUSTOM
Type
CUSTOM
Details
The yield
FILTRATION
Type
FILTRATION
Details
after filtration with suction
WASH
Type
WASH
Details
washing with acetonitrile
CUSTOM
Type
CUSTOM
Details
drying
CUSTOM
Type
CUSTOM
Details
There are obtained
CONCENTRATION
Type
CONCENTRATION
Details
by concentrating the mother liquor
CUSTOM
Type
CUSTOM
Details
by evaporation a further 22.3 g (11.7% of theory) of the product, m.p. 110°-114° C
CUSTOM
Type
CUSTOM
Details
For the analysis, 3.0 g of the compound are recrystallised from 5 ml of acetonitrile
WASH
Type
WASH
Details
washed with acetonitrile
CUSTOM
Type
CUSTOM
Details
dried at 60° C. in vacuo

Outcomes

Product
Name
Type
Smiles
ClC1=C(C(=O)N2C(=NC=C2)C2=CC=CC=C2)C(=CC=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.